molecular formula C21H18ClN3O3S2 B2761091 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 868377-39-3

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B2761091
CAS No.: 868377-39-3
M. Wt: 459.96
InChI Key: UAMWRKFGZNHESU-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C21H18ClN3O3S2 and its molecular weight is 459.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The chemical compound , N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide, is structurally related to various benzothiazole derivatives that have been synthesized and studied for their potential in scientific research, particularly in the fields of medicinal chemistry and biochemistry. Although the exact compound may not have been directly mentioned in available literature, similar benzothiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Antimicrobial and Antifungal Properties : Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, compounds synthesized from 2-amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride showed considerable antibacterial and antifungal activities (Patel & Agravat, 2007; Patel & Agravat, 2009). These findings underscore the potential of benzothiazole derivatives in developing new antimicrobial agents.

  • Anticancer Activity : Another area of research is the exploration of benzothiazole derivatives for anticancer activities. N-1,3-benzothiazol-2-ylbenzamide derivatives, for example, have been studied for their antiproliferative activity on various cancer cell lines, showing significant inhibitory effects on cell growth and inducing apoptosis in cancer cells (Corbo et al., 2016). This highlights the potential use of benzothiazole derivatives as novel apoptosis inducers in cancer therapy.

  • Synthesis of Benzothiazole Derivatives : The synthesis of benzothiazole derivatives itself is a significant area of research, providing insights into new methods and pathways for creating compounds with potential biological applications. For example, the use of a novel three-carbon synthon for efficient synthesis of benzothiazole derivatives opens new avenues for the creation of pharmacophores with enhanced biological activities (Katritzky et al., 2000).

  • Pharmacological Evaluation : The pharmacological evaluation of benzothiazole derivatives, particularly as agonists of benzodiazepine receptors and their anticonvulsant activity, further illustrates the diverse scientific applications of these compounds. Some derivatives have shown considerable anticonvulsant activity and do not impair learning and memory, indicating their potential as therapeutic agents (Faizi et al., 2017).

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S2/c1-2-12-25-19-17(22)6-5-7-18(19)29-21(25)23-20(26)15-8-10-16(11-9-15)30(27,28)24-13-3-4-14-24/h1,5-11H,3-4,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMWRKFGZNHESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.